2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H11NO4S2 |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-(1-methylsulfonylcyclobutyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S2/c1-16(13,14)9(3-2-4-9)8-10-6(5-15-8)7(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
FFUQUENJYJHOJT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The thiazole ring can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Compounds
Key Differences and Implications
Sulfonyl Group Contributions
- Target Compound vs. 101M : The methylsulfonyl group in both compounds enhances electrophilicity, but 101M’s sulfonylhydrazine scaffold enables DNA alkylation, leading to cytotoxic effects . In contrast, the thiazole-carboxylic acid framework of the target compound may favor interactions with enzymes or receptors, though this requires experimental validation.
Substituent Effects on Bioactivity
- Cyclobutyl vs. Chloroethyl : The cyclobutyl group in the target compound imposes steric constraints that could improve target selectivity compared to 101M’s chloroethyl group, which is associated with DNA cross-linking .
- Carboxylic Acid vs. Hydrazine : The carboxylic acid in the target compound may enhance solubility and enable salt formation, whereas 101M’s hydrazine moiety is critical for prodrug activation and DNA damage .
Therapeutic Potential
- 101M: Demonstrated curative efficacy in murine leukemia and human glioblastoma xenografts, with a favorable safety profile .
Biological Activity
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid, with CAS number 1708289-13-7, is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C₉H₁₁NO₄S₂
- Molecular Weight : 261.32 g/mol
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. Thiazoles are known to exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : Thiazole compounds often act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, modifications in thiazole structures have shown increased potency against prostate and melanoma cancer cells, with IC50 values ranging from low nanomolar to micromolar levels .
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| ATCAA-1 | Prostate | 0.7 - 1.0 |
| ATCAA-1 | Melanoma | 1.8 - 2.6 |
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties. Studies indicate that certain thiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound's structure suggests potential fungicidal activity, similar to other thiadiazole-containing compounds that have shown effectiveness against various fungal strains .
| Fungal Strain | EC50 (μM) |
|---|---|
| Pellicularia sasakii | 7.28 |
| Alternaria solani | 42.49 |
Study on Anticancer Effects
A study focusing on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at specific positions significantly enhance anticancer activity. The introduction of bulky aromatic groups at the 4-amide position was found to maintain or even increase cytotoxicity against various cancer cell lines .
Antimicrobial Testing
In another study, a series of thiadiazoles were synthesized and tested for antimicrobial activity against several bacterial and fungal strains. The results indicated that these compounds exhibited varying degrees of growth inhibition, suggesting that structural modifications could lead to enhanced efficacy against microbial pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing thiazole-4-carboxylic acid derivatives?
- Answer : Common routes include condensation reactions of thiazole precursors with carboxylic acid derivatives. For example, describes the synthesis of cyclic peptides via hydrolysis of tert-butoxycarbonyl (Boc)-protected intermediates under acidic conditions (e.g., trifluoroacetic acid) . Similarly, outlines methods for preparing methyl carboxylate derivatives using coupling agents like EDCI/HOBt in aprotic solvents .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer :
- 1H/13C NMR : Confirms substituent positions and cyclobutyl/methylsulfonyl integration .
- FTIR : Validates carboxylic acid (-COOH) and sulfonyl (-SO2) functional groups via characteristic peaks (e.g., 1700–1750 cm⁻¹ for -COOH; 1300–1350 cm⁻¹ for -SO2) .
- Elemental Analysis : Ensures purity (>95%) by matching experimental vs. theoretical C/H/N/S ratios .
Q. How can researchers assess the purity of synthesized batches?
- Answer : Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns, as described in for cyclic peptides. Purity thresholds >95% are achievable with gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in cyclobutyl-thiazole coupling?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonyl-containing intermediates .
- Catalysis : Use Pd-mediated cross-coupling for sterically hindered cyclobutyl groups, as seen in for thiophene derivatives .
- Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation .
Q. What approaches resolve discrepancies between computational and experimental NMR data?
- Answer :
- DFT Calculations : Optimize molecular geometries (e.g., B3LYP/6-31G* basis set) to predict chemical shifts .
- Solvent Effects : Account for DMSO-d6 or CDCl3 solvent shifts in simulations .
- Dynamic Effects : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., cyclobutyl protons) .
Q. How does the methylsulfonyl group modulate biological activity in enzyme inhibition studies?
- Answer : demonstrates that sulfonyl groups enhance binding to carbonic anhydrase-III via hydrophobic interactions and hydrogen bonding. Activity assays (IC50) show a 3-fold increase in potency compared to non-sulfonylated analogs .
Q. What in silico strategies predict ADMET properties for thiazole-carboxylic acid derivatives?
- Answer :
- SwissADME : Predicts logP (lipophilicity) and BBB permeability. For example, derivatives with logP <3 exhibit favorable intestinal absorption .
- ProTox-II : Flags potential hepatotoxicity risks by analyzing structural alerts (e.g., sulfonamide groups) .
- Molecular Dynamics : Simulates metabolic stability by assessing CYP450 binding affinities .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
